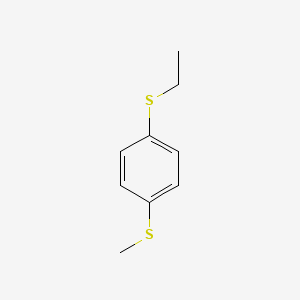
1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene typically involves the introduction of ethylsulfanyl and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative undergoes substitution with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes. Catalysts like palladium or nickel can be used to enhance the efficiency of the substitution reactions. Additionally, continuous flow reactors may be employed to ensure consistent production and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel, bases such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene derivatives without sulfanyl groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its sulfanyl groups. These groups can participate in various chemical reactions, such as forming bonds with other molecules or undergoing oxidation and reduction. The pathways involved often include the activation of the benzene ring and subsequent reactions with electrophiles or nucleophiles.
Comparison with Similar Compounds
1-(Methylsulfanyl)-4-(ethylsulfanyl)benzene: Similar structure but with reversed positions of the sulfanyl groups.
1-(Methylsulfanyl)benzene: Lacks the ethylsulfanyl group.
1-(Ethylsulfanyl)benzene: Lacks the methylsulfanyl group.
Uniqueness: 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene is unique due to the presence of both ethylsulfanyl and methylsulfanyl groups, which can influence its reactivity and potential applications. The combination of these groups can lead to distinct chemical properties and interactions compared to compounds with only one type of sulfanyl group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
Properties
IUPAC Name |
1-ethylsulfanyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSXQXZOBRTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509274 |
Source


|
| Record name | 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83500-75-8 |
Source


|
| Record name | 1-(Ethylsulfanyl)-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
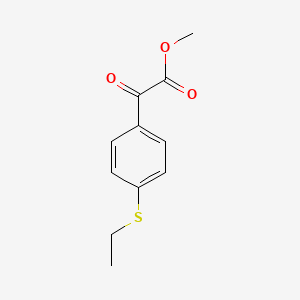
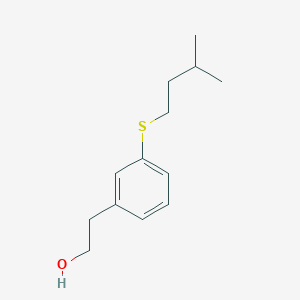

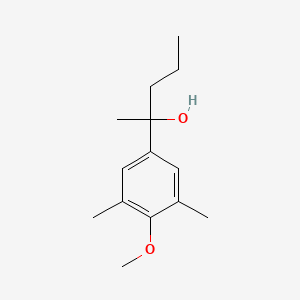
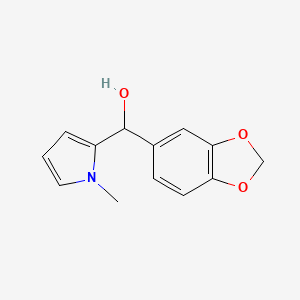






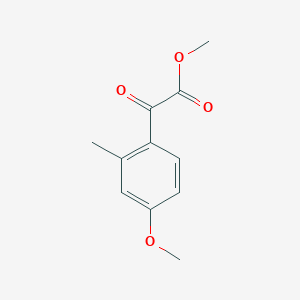
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethiol](/img/structure/B7994177.png)

